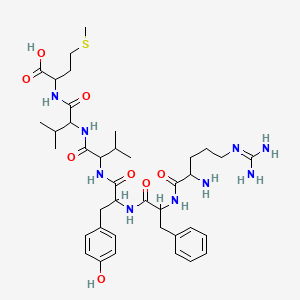

H-Arg-phe-tyr-val-val-met-oh

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-Arg-phe-tyr-val-val-met-oh is a peptide compound composed of the amino acids arginine, phenylalanine, tyrosine, valine, and methionine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of H-Arg-phe-tyr-val-val-met-oh typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The first amino acid is attached to the resin through its carboxyl group.

Deprotection: The protecting group on the amino acid’s amino group is removed.

Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide sequences simultaneously, increasing efficiency and scalability.

Analyse Chemischer Reaktionen

Arten von Reaktionen: H-Arg-Phe-Tyr-Val-Val-Met-OH kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Methioninrest kann zu Methioninsulfoxid oder Methioninsulfon oxidiert werden.

Reduktion: Disulfidbrücken können, falls vorhanden, zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch Substitutionsreaktionen modifiziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Perameisensäure können für Oxidationsreaktionen verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind gängige Reduktionsmittel.

Substitution: Verschiedene Reagenzien, wie z. B. Iodacetamid für die Modifikation von Cystein, können verwendet werden.

Hauptprodukte:

Oxidation: Methioninsulfoxid oder Methioninsulfon.

Reduktion: Freie Thiolgruppen aus Disulfidbrücken.

Substitution: Modifizierte Aminosäurereste.

Wissenschaftliche Forschungsanwendungen

H-Arg-Phe-Tyr-Val-Val-Met-OH hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid für die Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Untersucht für seine Rolle in Protein-Protein-Wechselwirkungen und zellulären Signalwegen.

Medizin: Erforscht für seine potenziellen therapeutischen Wirkungen, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und diagnostischen Werkzeugen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Das Peptid kann biologische Pfade modulieren, indem es an diese Zielstrukturen bindet, was zu verschiedenen physiologischen Wirkungen führt. So kann es beispielsweise die Enzymaktivität hemmen oder aktivieren, die Zellsignalisierung verändern oder Apoptose in Krebszellen induzieren.

Ähnliche Verbindungen:

H-Phe-Ile-Arg-Val-Val-Met-Tyr-Glu-Gly-Lys-Lys-OH: Ein weiteres Peptid mit einer ähnlichen Sequenz, aber zusätzlichen Aminosäuren, bekannt für seine angiogenen und kardiovaskulären Eigenschaften.

H-Tyr-Phe-Val-Phe-OH: Ein Peptid mit einer ähnlichen Kernsequenz, das in Studien zur Tyrosinoxidation verwendet wird.

Einzigartigkeit: this compound ist aufgrund seiner spezifischen Sequenz und des Vorhandenseins von Arginin, das besondere biologische Aktivitäten verleiht, einzigartig. Die Kombination aus hydrophoben und hydrophilen Resten ermöglicht es ihm, mit einer Vielzahl von molekularen Zielstrukturen zu interagieren, was es für Forschungs- und therapeutische Anwendungen vielseitig einsetzbar macht.

Wirkmechanismus

The mechanism of action of H-Arg-phe-tyr-val-val-met-oh involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. For example, it may inhibit or activate enzymatic activity, alter cell signaling, or induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

H-Phe-Ile-Arg-Val-Val-Met-Tyr-Glu-Gly-Lys-Lys-OH: Another peptide with a similar sequence but additional amino acids, known for its angiogenic and cardiovascular properties.

H-Tyr-Phe-Val-Phe-OH: A peptide with a similar core sequence, used in studies of tyrosine oxidation.

Uniqueness: H-Arg-phe-tyr-val-val-met-oh is unique due to its specific sequence and the presence of arginine, which imparts distinct biological activities. The combination of hydrophobic and hydrophilic residues allows it to interact with a variety of molecular targets, making it versatile for research and therapeutic applications.

Eigenschaften

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H59N9O8S/c1-22(2)31(36(53)44-28(38(55)56)17-19-57-5)48-37(54)32(23(3)4)47-35(52)30(21-25-13-15-26(49)16-14-25)46-34(51)29(20-24-10-7-6-8-11-24)45-33(50)27(40)12-9-18-43-39(41)42/h6-8,10-11,13-16,22-23,27-32,49H,9,12,17-21,40H2,1-5H3,(H,44,53)(H,45,50)(H,46,51)(H,47,52)(H,48,54)(H,55,56)(H4,41,42,43) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHSWWYUHREZCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H59N9O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

814.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-[2-(Phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12114187.png)

![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl-](/img/structure/B12114191.png)

![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-ethoxybenzoate](/img/structure/B12114207.png)

![2(1H)-Quinolinone, 1-methyl-3-[[(1-methylpropyl)amino]methyl]-](/img/structure/B12114229.png)

![6-Chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide](/img/structure/B12114251.png)